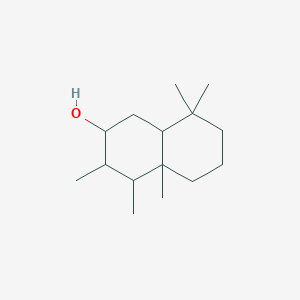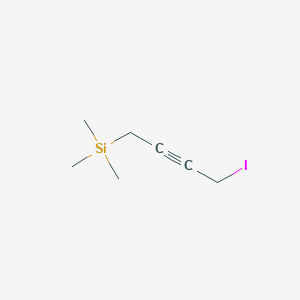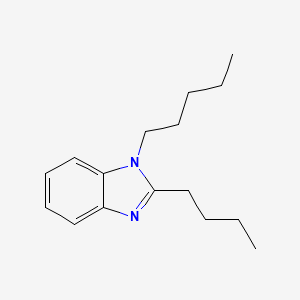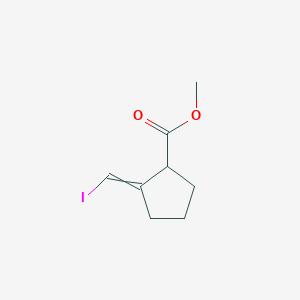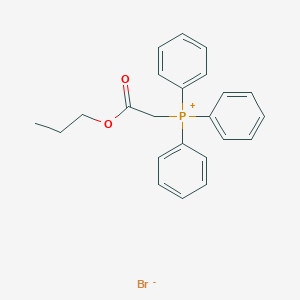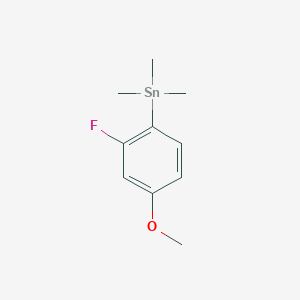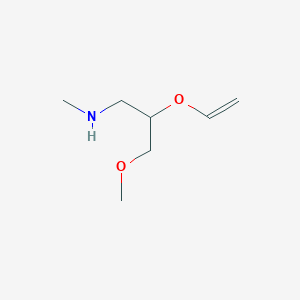
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine is an organic compound with a complex structure that includes an ethenyloxy group, a methoxy group, and an N-methylpropan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxypropan-1-amine with an ethenyloxy halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. Catalysts may be employed to increase the reaction rate and selectivity, and purification steps such as distillation or chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the ethenyloxy or methoxy groups with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaH, KOtBu, THF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethenyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The N-methylpropan-1-amine backbone provides structural stability and can modulate the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Ethenyloxy)-3-methoxypropan-1-amine
- 3-Methoxy-N-methylpropan-1-amine
- 2-(Ethenyloxy)-N-methylpropan-1-amine
Uniqueness
2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine is unique due to the presence of both ethenyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
106662-88-8 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-ethenoxy-3-methoxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(5-8-2)6-9-3/h4,7-8H,1,5-6H2,2-3H3 |
Clé InChI |
FVVBURBSWNTZRJ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(COC)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)

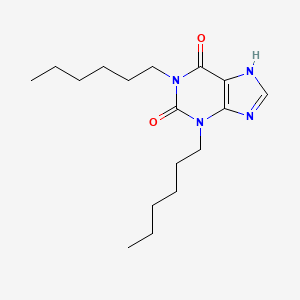
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)

